molecular formula C18H17FN2OS B3008674 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851865-56-0

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No.: B3008674
CAS No.: 851865-56-0
M. Wt: 328.41
InChI Key: WIKKBDKOHCYKGA-UHFFFAOYSA-N
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Description

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Imidazole derivatives, similar in structure to the compound , have been designed and synthesized for antimycobacterial activity. These compounds mimic the structure of potent antimycobacterials and exhibit in vitro activity against mycobacteria (Miranda & Gundersen, 2009).

Enzyme Inhibition and Antioxidant Activities

  • Compounds with structural similarities have been evaluated for their inhibition activity on carbohydrate hydrolyzing enzymes, displaying significant activity. These compounds also demonstrated notable antioxidant activities in various assays (Satheesh et al., 2017).

Antiproliferative Activity

  • Similar heterocyclic compounds have been synthesized and evaluated for antiproliferative activity. The structure of these compounds has been characterized using various spectroscopic methods and X-ray diffraction studies (Prasad et al., 2018).

Fluorescence and Photostability Enhancement

  • The synthesis of fluorinated fluorophores, closely related to the compound of interest, has been reported to enhance photostability and improve spectroscopic properties. These compounds are useful in various spectroscopic studies (Woydziak et al., 2012).

Corrosion Inhibition

  • Structurally similar benzimidazole derivatives have been synthesized and tested as corrosion inhibitors for metals in acidic solutions, showing high inhibition efficiency and potential use in material protection (Fergachi et al., 2018).

Anticonvulsant Agents

  • Related compounds have been synthesized and evaluated for anticonvulsant activities, showing potential as sodium channel blockers and therapeutic agents for epilepsy (Malik & Khan, 2014).

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how the compound interacts with biological systems or processes .

Safety and Hazards

This would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposal .

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-2-6-15(7-3-13)17(22)21-11-10-20-18(21)23-12-14-4-8-16(19)9-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKKBDKOHCYKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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